2-Chloro-N-(3-chloropyridin-2-yl)propanamide
Overview
Description
Scientific Research Applications
- Specific Scientific Field : Medicinal Chemistry .
- Summary of the Application : The compound “2-Chloro-N-(3-chloropyridin-2-yl)propanamide” is used in the design of novel heterocyclic compounds with potential biological activities . These compounds are evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6) .
- Methods of Application or Experimental Procedures : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . The biological activities of these compounds were then evaluated against HSC-T6 cells .
- Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
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Chemical Synthesis : This compound is available for purchase from various chemical suppliers , indicating that it may be used as a starting material or intermediate in the synthesis of other chemical compounds .
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Proteomics Research : One source suggests that this compound could be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
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Chemical Synthesis : This compound is available for purchase from various chemical suppliers , indicating that it may be used as a starting material or intermediate in the synthesis of other chemical compounds .
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Proteomics Research : One source suggests that this compound could be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
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Quantum Chemical Studies : There has been a study on a similar compound, ‘2-chloro-N-(p-tolyl)propanamide’, using Density Functional Theory . This compound of the propanamide family exhibits many biological activities and hence it is relevant to study . The electronic properties related to the molecule were calculated by 'frontier molecular orbitals’ . The vibrational analysis for the compound was performed at [B3LYP/6-311++G (d, p)] standard to study the various prominent vibrational modes for different atomic groups at respective frequencies . The DFT calculations provide optimized parameters which are helpful for information like bond length, dihedral angle, bond angel etc . The calculated reactivity parameters (global & local reactivity descriptors) of the compound such as chemical potential, global softness, global hardness, Fukui function, local softness & electrophilicity indices etc. suggested about to electrophilic and nucleophilic sites . This holistic approach provides further details of the compound for several utilities and pharmacological study and use .
Future Directions
A study on the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which are structurally similar to 2-Chloro-N-(3-chloropyridin-2-yl)propanamide, showed promising anti-fibrotic activities . This suggests that 2-Chloro-N-(3-chloropyridin-2-yl)propanamide and similar compounds could have potential applications in the development of new anti-fibrotic drugs .
properties
IUPAC Name |
2-chloro-N-(3-chloropyridin-2-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c1-5(9)8(13)12-7-6(10)3-2-4-11-7/h2-5H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZTWUUMRFOKHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(3-chloropyridin-2-yl)propanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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